molecular formula C10H13BrO B13080520 3-(4-Bromophenyl)butan-2-ol

3-(4-Bromophenyl)butan-2-ol

Cat. No.: B13080520
M. Wt: 229.11 g/mol
InChI Key: LCBVCKRLEQOMFE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)butan-2-ol is an organic compound with the molecular formula C10H13BrO It is a secondary alcohol with a bromophenyl group attached to the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-bromobenzyl bromide reacts with butan-2-one in the presence of magnesium to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(4-Bromophenyl)butan-2-one, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alkane, 3-(4-Bromophenyl)butane, using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)butan-2-one.

    Reduction: 3-(4-Bromophenyl)butane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)butan-2-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the bromophenyl group can undergo electrophilic aromatic substitution. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)butan-1-ol: Similar structure but with the hydroxyl group at a different position.

    3-(4-Chlorophenyl)butan-2-ol: Similar structure with a chlorine atom instead of bromine.

    3-(4-Methylphenyl)butan-2-ol: Similar structure with a methyl group instead of bromine.

Uniqueness

3-(4-Bromophenyl)butan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in specific halogen bonding interactions, making this compound distinct from its analogs.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

3-(4-bromophenyl)butan-2-ol

InChI

InChI=1S/C10H13BrO/c1-7(8(2)12)9-3-5-10(11)6-4-9/h3-8,12H,1-2H3

InChI Key

LCBVCKRLEQOMFE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(C)O

Origin of Product

United States

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